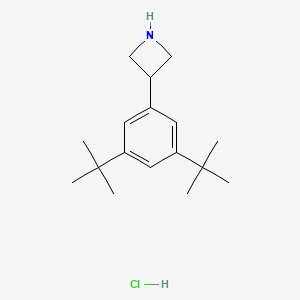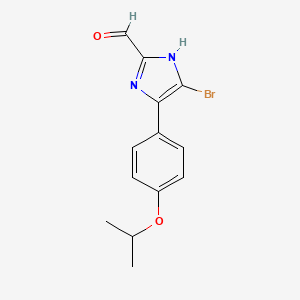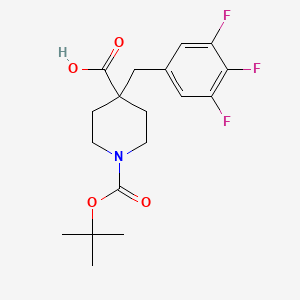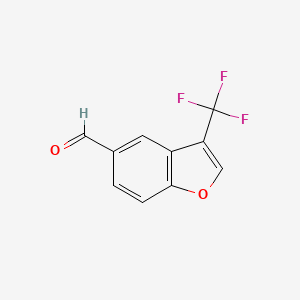
1-Bromo-N,2-dimethyl-2-propanamine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD33401678” is a chemical substance with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33401678” involves several steps, starting with the selection of appropriate precursors. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Method 1: A multi-step synthesis involving the reaction of precursor A with reagent B under specific conditions to form intermediate C, which is then further reacted with reagent D to produce “MFCD33401678”.
Method 2: A one-pot synthesis where all reactants are combined in a single reaction vessel, and the reaction is carried out under controlled conditions to directly yield “MFCD33401678”.
Industrial Production Methods: In industrial settings, the production of “MFCD33401678” is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high throughput. The industrial methods often involve:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Batch Processing: Large batches of reactants are processed in a single run, followed by purification and isolation of the product.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD33401678” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
“MFCD33401678” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “MFCD33401678” exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
“MFCD33401678” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
Compound B: Has a similar functional group but a different core structure, resulting in distinct properties and uses.
The uniqueness of “MFCD33401678” lies in its specific combination of structural features and reactivity, making it valuable for particular applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C5H13Br2N |
|---|---|
Poids moléculaire |
246.97 g/mol |
Nom IUPAC |
1-bromo-N,2-dimethylpropan-2-amine;hydrobromide |
InChI |
InChI=1S/C5H12BrN.BrH/c1-5(2,4-6)7-3;/h7H,4H2,1-3H3;1H |
Clé InChI |
CDLPQYVBZQQUIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CBr)NC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)




![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)


![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)


